Isoquinoline, 5-bromo-3,8-dichloro-
CAS No.:
Cat. No.: VC18650385
Molecular Formula: C9H4BrCl2N
Molecular Weight: 276.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H4BrCl2N |
|---|---|
| Molecular Weight | 276.94 g/mol |
| IUPAC Name | 5-bromo-3,8-dichloroisoquinoline |
| Standard InChI | InChI=1S/C9H4BrCl2N/c10-7-1-2-8(11)6-4-13-9(12)3-5(6)7/h1-4H |
| Standard InChI Key | IVVDTDZTRVEJBF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C=C(N=CC2=C1Cl)Cl)Br |
Introduction
Chemical Structure and Physicochemical Properties
Spectral Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for structural elucidation. For analogous brominated isoquinolines, such as 8-bromo-3-chloroisoquinolin-5-ol, proton NMR signals typically appear in the aromatic region (δ 7.0–8.5 ppm), with distinct coupling patterns reflecting substituent positions . IR spectra often show peaks near 1581–1600 cm⁻¹ for C=N stretching and 720–870 cm⁻¹ for C-Br/C-Cl vibrations .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 5-bromo-3,8-dichloroisoquinoline involves multi-step halogenation reactions. A common approach begins with isoquinoline derivatives undergoing sequential bromination and chlorination. For example:
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Bromination: Reaction with bromine (Br₂) in chloroform (CHCl₃) at ambient temperature .
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Chlorination: Use of chlorinating agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) under controlled conditions.
Example protocol:
Industrial Methods
Industrial production emphasizes scalability and purity. Continuous flow reactors are employed to optimize reaction parameters (temperature, residence time) and minimize byproducts.
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound’s planar structure facilitates membrane disruption in pathogens. Studies on similar derivatives show minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
Anti-Inflammatory Action
By inhibiting cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), halogenated isoquinolines reduce pro-inflammatory cytokine production. In murine models, analogs of 5-bromo-3,8-dichloroisoquinoline suppressed interleukin-6 (IL-6) by 40–60%.
Comparative Analysis with Related Compounds
Key observations:
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